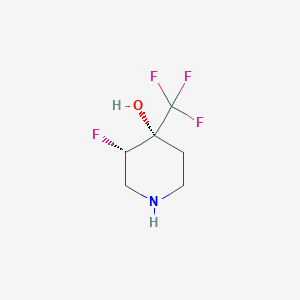
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the isoquinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
- Substituted isoquinolines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or alkyl groups replacing the iodine atom .
科学研究应用
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and dyes.
作用机制
The mechanism of action of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
- 1-Chloro-4-iodo-6-(trifluoromethyl)quinoline
- 1-Chloro-4-iodo-6-(trifluoromethyl)benzene
- 1-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Comparison: Compared to other similar compounds, 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline exhibits unique properties due to the isoquinoline ring system. This structure provides additional sites for functionalization and potential biological activity. The combination of chlorine, iodine, and trifluoromethyl groups further enhances its reactivity and versatility in various chemical reactions .
属性
分子式 |
C10H4ClF3IN |
|---|---|
分子量 |
357.50 g/mol |
IUPAC 名称 |
1-chloro-4-iodo-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4ClF3IN/c11-9-6-2-1-5(10(12,13)14)3-7(6)8(15)4-16-9/h1-4H |
InChI 键 |
CWEYEQYWHCVTDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)






![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330938.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
